molecular formula C19H20ClN5O4S B15137166 Dhx9-IN-16

Dhx9-IN-16

货号: B15137166
分子量: 449.9 g/mol
InChI 键: SRAYPGGVNBQVPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Dhx9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions in large reactors, optimizing reaction conditions, and ensuring stringent quality control measures to produce this compound on a commercial scale .

化学反应分析

Dhx9-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

科学研究应用

Dhx9-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DHX9 in various biochemical pathways. In biology, this compound helps researchers understand the molecular mechanisms underlying DHX9’s functions in replication, transcription, and RNA processing. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with overexpressed DHX9. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .

作用机制

Dhx9-IN-16 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition disrupts the unwinding of double-stranded RNA and DNA/RNA hybrids, leading to the accumulation of secondary RNA/DNA structures such as R-loops and circular RNA. This accumulation induces replication stress, cell cycle arrest, and apoptosis in cancer cells with defective mismatch repair pathways. The molecular targets and pathways involved include the RNA helicase domain of DHX9 and the downstream signaling pathways that regulate cell cycle progression and apoptosis .

相似化合物的比较

Dhx9-IN-16 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting DHX9. Similar compounds include other RNA helicase inhibitors like WRN helicase inhibitors and DDX5 inhibitors. this compound stands out for its ability to selectively target DHX9 in cancer cells with defective mismatch repair pathways, making it a promising candidate for targeted cancer therapy .

属性

分子式

C19H20ClN5O4S

分子量

449.9 g/mol

IUPAC 名称

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide

InChI

InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26)

InChI 键

SRAYPGGVNBQVPD-UHFFFAOYSA-N

规范 SMILES

CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。